![molecular formula C10H20N2O3S B12086394 [1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]methanol](/img/structure/B12086394.png)
[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]methanol is a compound that features a unique combination of pyrrolidine and piperidine rings, connected through a sulfonyl group and a methanol moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]methanol typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Piperidine Ring: Similar to pyrrolidine, piperidine can be synthesized through cyclization reactions.
Sulfonylation: The pyrrolidine ring is sulfonylated using sulfonyl chlorides in the presence of a base.
Coupling: The sulfonylated pyrrolidine is then coupled with the piperidine ring.
Methanol Addition: Finally, the methanol moiety is introduced through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Types of Reactions:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The methanol moiety can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its unique structure.
Medicine:
Drug Development:
Industry:
Material Science: Used in the synthesis of novel materials with unique properties.
作用機序
The mechanism of action of [1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]methanol is largely dependent on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with active sites, while the methanol moiety can participate in hydrogen bonding.
類似化合物との比較
Pyrrolidine: A five-membered ring containing one nitrogen atom.
Piperidine: A six-membered ring containing one nitrogen atom.
Sulfonylated Compounds: Compounds containing a sulfonyl group attached to various organic moieties.
Uniqueness:
Structural Complexity: The combination of pyrrolidine and piperidine rings with a sulfonyl group and methanol moiety makes it unique.
特性
分子式 |
C10H20N2O3S |
|---|---|
分子量 |
248.34 g/mol |
IUPAC名 |
(1-pyrrolidin-1-ylsulfonylpiperidin-4-yl)methanol |
InChI |
InChI=1S/C10H20N2O3S/c13-9-10-3-7-12(8-4-10)16(14,15)11-5-1-2-6-11/h10,13H,1-9H2 |
InChIキー |
RIYKASXBNLKVMB-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)S(=O)(=O)N2CCC(CC2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5-{[(Cyclopropylmethyl)amino]methyl}furan-2-yl)methanol](/img/structure/B12086312.png)
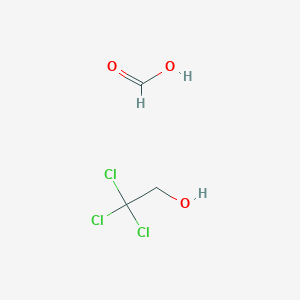
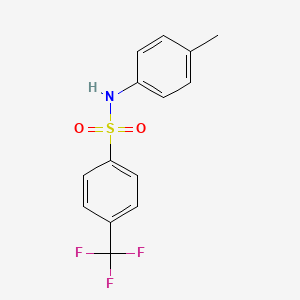


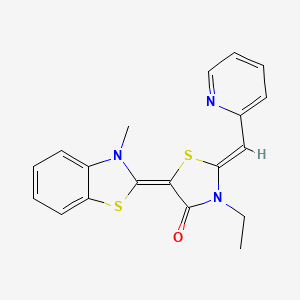
![Methyl pyrazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B12086333.png)
![3-[(4-Methyl-1,3-thiazol-2-yl)amino]butanoic acid](/img/structure/B12086341.png)
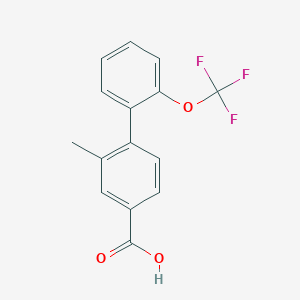
![N-[(3-Aminophenyl)methyl]ethane-1-sulfonamide](/img/structure/B12086354.png)
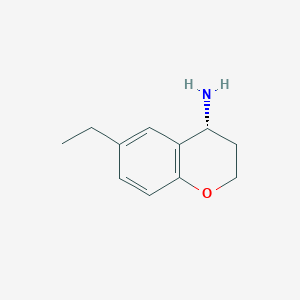
![[4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-15-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-2-triethylsilyloxypropanoyl]oxy-11-oxo-9,12-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12086382.png)
![3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-methylpropanoic acid](/img/structure/B12086383.png)

